N-[4-(benzyloxy)phenyl]-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-[4-(Benzyloxy)phenyl]-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-sulfanyl acetamide derivative characterized by a benzyloxy-substituted phenyl ring linked to a 1,2,4-triazole core bearing a methyl group and a pyridin-4-yl moiety. This compound belongs to a class of molecules designed for diverse biological activities, including antimicrobial, anti-inflammatory, and antiproliferative effects . Its structural features, such as the benzyloxy group (enhancing lipophilicity) and the pyridinyl-triazole scaffold (contributing to hydrogen bonding and π-π interactions), make it a candidate for therapeutic applications.
Properties
Molecular Formula |
C23H21N5O2S |
|---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenylmethoxyphenyl)acetamide |
InChI |
InChI=1S/C23H21N5O2S/c1-28-22(18-11-13-24-14-12-18)26-27-23(28)31-16-21(29)25-19-7-9-20(10-8-19)30-15-17-5-3-2-4-6-17/h2-14H,15-16H2,1H3,(H,25,29) |
InChI Key |
OPMZANROXRAIJG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3)C4=CC=NC=C4 |
Origin of Product |
United States |
Preparation Methods
Precursor Preparation
The triazole core is synthesized via cyclization of 2-isonicotinoyl-N-phenylhydrazinecarbothioamide under basic conditions. Hydrazine hydrate reacts with carbon disulfide in ethanol to form a potassium dithiocarbazinate intermediate, which undergoes cyclization at 80–100°C for 6–8 hours. The product is purified via recrystallization from ethanol, yielding 4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol as a white crystalline solid (m.p. 215–217°C).
Reaction Conditions:
Structural Confirmation
FT-IR Analysis:
-
Absorption bands at 2560 cm⁻¹ (S-H stretch) and 1605 cm⁻¹ (C=N stretch) confirm the triazole-thiol structure.
¹H NMR (DMSO-d₆): -
δ 8.60 (d, 2H, pyridine-H), 7.45 (d, 2H, pyridine-H), 3.85 (s, 3H, CH₃).
Mass Spectrometry:
Synthesis of 2-Chloro-N-[4-(benzyloxy)phenyl]acetamide
Benzyl Protection of 4-Aminophenol
4-Aminophenol is protected with benzyl chloride in dimethylformamide (DMF) using potassium carbonate as a base. The reaction proceeds at 60°C for 4 hours, yielding 4-(benzyloxy)aniline.
Acetamide Formation
4-(Benzyloxy)aniline reacts with chloroacetyl chloride in dichloromethane (DCM) at 0–5°C. Triethylamine is added to scavenge HCl, and the mixture is stirred for 2 hours. The product is isolated via filtration and washed with cold water.
Characterization:
¹H NMR (CDCl₃):
-
δ 7.35–7.45 (m, 5H, benzyl-H), 7.20 (d, 2H, Ar-H), 6.85 (d, 2H, Ar-H), 4.95 (s, 2H, OCH₂Ph), 4.10 (s, 2H, COCH₂Cl).
Coupling of Triazole-Thiol with Chloroacetamide
Nucleophilic Substitution
The triazole-thiol (1 equiv) reacts with 2-chloro-N-[4-(benzyloxy)phenyl]acetamide (1 equiv) in dry tetrahydrofuran (THF) under nitrogen. Potassium tert-butoxide (1.2 equiv) is added to deprotonate the thiol, and the reaction is stirred at room temperature for 12 hours.
Optimization Data:
| Solvent | Base | Time (h) | Yield (%) |
|---|---|---|---|
| THF | KOtBu | 12 | 78 |
| DMF | NaH | 8 | 65 |
| Acetonitrile | DBU | 24 | 42 |
Purification and Characterization
The crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane 3:7).
Analytical Data:
¹³C NMR (DMSO-d₆):
Alternative Synthetic Routes
Mannich Reaction Approach
A Mannich base derivative is synthesized by reacting the triazole-thiol with formaldehyde and morpholine in ethanol. While this route introduces additional functionalization, it complicates purification and reduces yield (55–60%).
Solid-Phase Synthesis
Immobilizing the triazole-thiol on Wang resin enables stepwise coupling in DMF. Although this method reduces side reactions, scalability issues limit industrial application.
Challenges and Solutions
Chemical Reactions Analysis
Structural Representation
| Component | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 433.56 g/mol |
| Key Functional Groups | Triazole, thioamide, benzyloxy group |
-
Synthesis of N-[4-(benzyloxy)phenyl]-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
The synthesis involves multiple steps starting from suitable precursors. The general procedure includes:
-
Formation of the Triazole Ring : The triazole moiety is synthesized through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
-
Substitution Reactions : The benzyloxy and thio groups are introduced via nucleophilic substitution reactions.
-
Final Acetylation : The final product is obtained by acetylating the amine group.
Reaction Scheme
textStarting Material → Triazole Formation → Substitution → Acetylation → Final Product
Yields and Conditions
The synthesis has been reported to yield up to 91% under optimized conditions, highlighting the efficiency of the synthetic pathway.
-
Chemical Reactions Involving this compound
This compound undergoes various chemical reactions that are crucial for its biological activity:
Mechanism of Action as an α-glucosidase Inhibitor
Molecular docking studies suggest that this compound interacts with the α-glucosidase enzyme predominantly through:
-
Hydrogen Bonding : Strong hydrogen bonds with specific residues in the enzyme's active site.
-
Hydrophobic Interactions : Additional stabilization through hydrophobic forces.
Reaction Pathways
The primary reaction pathways include:
-
Inhibition of α-glucosidase Activity : Disruption of carbohydrate metabolism leading to decreased glucose absorption.
-
Potential Metabolic Pathways : Further studies are required to elucidate metabolic pathways involving this compound.
-
Research Findings and Biological Activity
Recent studies have confirmed the biological activity of this compound as an effective α-glucosidase inhibitor with potential applications in diabetes management.
Comparative Analysis of Similar Compounds
| Compound Name | Activity | Reference |
|---|---|---|
| N-[4-(benzyloxy)phenyl]-2-{[...]} | α-glucosidase inhibitor | |
| Other triazole derivatives | Variable biological activities |
This compound represents a promising compound in medicinal chemistry with significant implications for diabetes treatment due to its inhibitory action on α-glucosidase. Future research should focus on elucidating its detailed mechanisms of action and exploring its potential in clinical applications.
-
References
The findings presented in this article are based on diverse sources that include peer-reviewed journals and reputable chemical databases to ensure a comprehensive understanding of the chemical reactions associated with this compound .
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that compounds with similar structures exhibit notable anti-inflammatory effects. The inhibition of cyclooxygenase (COX) enzymes is a key mechanism through which these compounds exert their effects. Below are the IC50 values for various derivatives:
| Compound | IC50 (μM) COX-1 | IC50 (μM) COX-2 |
|---|---|---|
| 3a | 19.45 ± 0.07 | 42.1 ± 0.30 |
| 3b | 26.04 ± 0.36 | 31.4 ± 0.12 |
| 4b | 28.39 ± 0.03 | 34.4 ± 0.10 |
| 4d | Not specified | 23.8 ± 0.20 |
These results suggest that N-[4-(benzyloxy)phenyl]-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide could effectively inhibit COX enzymes involved in inflammatory processes.
Anticancer Activity
The anticancer potential of this compound has been explored through various screening methods against cancer cell lines. The biological activity involves multiple mechanisms:
- Inhibition of COX Enzymes : Similar compounds have shown to suppress COX enzyme activity, leading to reduced production of pro-inflammatory mediators such as prostaglandins.
- Induction of Apoptosis : Triazole derivatives may induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways.
In Vivo Anti-inflammatory Effects
In vivo studies using carrageenan-induced paw edema models demonstrated that certain triazole derivatives exhibited anti-inflammatory effects comparable to established drugs like indomethacin and celecoxib:
| Compound | ED50 (μM) |
|---|---|
| Compound A | 11.60 |
| Compound B | 8.23 |
| Compound C | 9.47 |
These findings underscore the therapeutic potential of triazole derivatives in managing inflammatory conditions.
Anticancer Screening
A multicentric study screened various triazole compounds against different cancer cell lines and reported promising results in terms of cytotoxicity and inhibition of tumor growth:
- The study utilized both in vitro assays and in vivo models to validate the anticancer efficacy.
Mechanism of Action
The mechanism of action of N-[4-(benzyloxy)phenyl]-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to the modulation of biological pathways involved in disease processes. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s biological and physicochemical properties can be contextualized by comparing it to analogs with variations in the aryl, triazole, and pyridinyl substituents. Key structural modifications and their implications are summarized below:
Key Structural and Functional Insights
Methoxy (): Increases aqueous solubility but reduces antimicrobial potency compared to benzyloxy . Acetyl (): Introduces hydrogen-bonding capacity, improving antifungal activity .
Triazole Modifications: 4-Methyl (Target Compound): Stabilizes the triazole ring, reducing metabolic degradation . 4-Amino (): Enhances interaction with microbial enzymes via hydrogen bonding .
Pyridinyl Position :
- Pyridin-4-yl (common in all analogs) facilitates π-π stacking with biological targets, critical for activity .
Table 2: Comparative Pharmacokinetic and Pharmacodynamic Data
Research Findings and Mechanistic Implications
- Antimicrobial Activity : The target compound’s benzyloxy group confers broad-spectrum activity (MIC: 8–32 µg/mL), outperforming methoxy analogs but lagging behind acetyl-substituted derivatives (MIC: 4–16 µg/mL) .
- Antioxidant Potential: Moderate radical scavenging (IC50: ~45 µM) is attributed to the triazole-sulfanyl moiety’s redox activity .
- Structural-Activity Relationships (SAR) :
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for higher yield?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the preparation of the triazole core. A common approach is cyclocondensation of thiosemicarbazides with carboxylic acids, followed by sulfanyl acetamide coupling. For example:
Triazole Formation : React 4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol with chloroacetyl chloride under basic conditions (e.g., K₂CO₃) to form the sulfanyl intermediate.
Coupling : Attach the N-[4-(benzyloxy)phenyl] group via nucleophilic substitution or amide bond formation.
Q. Optimization Strategies :
Q. Which spectroscopic and crystallographic techniques are critical for structural validation?
Methodological Answer:
- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions (e.g., pyridinyl protons at δ 8.5–8.7 ppm, benzyloxy aromatic protons at δ 6.8–7.4 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated m/z 449.12 vs. observed 449.11).
- X-ray Crystallography : Resolve crystal structure to confirm triazole ring geometry and intermolecular interactions (e.g., π-stacking in pyridinyl groups). Refer to CCDC depository codes (e.g., CCDC-1441403 in ) for comparative analysis.
Q. How does the reactivity of the sulfanyl and acetamide groups influence functionalization?
Methodological Answer:
Q. Example Reactivity Table :
| Functional Group | Reaction Type | Conditions | Product |
|---|---|---|---|
| -S- | Oxidation | H₂O₂, RT | Sulfoxide |
| -NHCO- | Hydrolysis | 6M HCl, 90°C | Carboxylic Acid |
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide molecular modifications for enhanced bioactivity?
Methodological Answer:
- Triazole Modifications : Replace the methyl group with bulkier substituents (e.g., cycloheptyl ) to assess steric effects on target binding.
- Pyridinyl Substitution : Introduce electron-withdrawing groups (e.g., -F) to modulate π-π interactions. Compare analogs from (pyridin-3-yl vs. pyridin-4-yl).
- Benzyloxy Optimization : Test substituents like -OCH₃ or -NO₂ at the para-position to evaluate electronic effects on solubility and potency.
Q. Data-Driven SAR Example :
| Analog | Substituent (R) | IC₅₀ (μM) | LogP |
|---|---|---|---|
| 1 | -CH₃ | 12.3 | 2.1 |
| 2 | -CF₃ | 8.7 | 2.9 |
Q. What computational approaches predict this compound’s stability and target interactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the sulfanyl group to predict oxidative stability .
- Molecular Dynamics (MD) : Simulate solvation dynamics in aqueous buffers to assess aggregation propensity.
- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., kinase ATP-binding pockets). Validate with crystallographic data from .
Q. Example Computational Results :
| Parameter | DFT Value | Experimental Value |
|---|---|---|
| S-C BDE | 245 kJ/mol | 238 kJ/mol |
Q. How can researchers resolve contradictions in reported biological activity data?
Methodological Answer:
- Standardized Assays : Replicate studies using uniform protocols (e.g., ATPase inhibition assay at pH 7.4, 37°C) .
- Purity Validation : Confirm compound purity (>95%) via HPLC and elemental analysis to rule out impurity-driven artifacts .
- Cross-Platform Validation : Compare in vitro results with in silico predictions (e.g., docking scores vs. IC₅₀ values) .
Q. Contradiction Case Study :
| Study | Reported IC₅₀ (μM) | Purity (%) | Method |
|---|---|---|---|
| A | 10.2 | 98 | Fluorescence |
| B | 25.6 | 92 | Colorimetric |
Resolution : Differences may arise from assay sensitivity or impurities. Re-test with ≥98% purity and orthogonal methods (e.g., SPR).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
